molecular formula C19H19F3N2O3S B6487555 N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 922036-38-2

N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B6487555
CAS No.: 922036-38-2
M. Wt: 412.4 g/mol
InChI Key: DFLKDHBWQNHRRP-UHFFFAOYSA-N
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Description

“N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-4-(trifluoromethyl)benzamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ is an important structural motif found in various natural products and therapeutic lead compounds . THIQ-based compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered significant attention in the scientific community . A common method for synthesizing N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines involves the modified Pictet–Spengler reaction . All tetrahydroisoquinolines displayed cytotoxicity against MOLT-3 cell lines, except for p-methoxy analog .


Chemical Reactions Analysis

The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest . This process often involves reactions such as isomerization of iminium intermediate (exo/endo isomerization) .

Future Directions

The future directions in the research of THIQ-based compounds involve the development of novel THIQ analogs with potent biological activity . The use of environmentally friendly methods for the synthesis of THIQ derivatives is on the rise . The most potent cytotoxic compound against MOLT-3 had the highest Gu value, correspondingly the inactive p-methoxy analog had the lowest Gu value . The studies disclose that tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored .

Mechanism of Action

Target of Action

The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety , which is known to be involved in various biological activities

Mode of Action

The exact mode of action of F2282-0067 is currently unknown. The compound is likely to interact with its targets via the 1,2,3,4-tetrahydroisoquinoline moiety

Biochemical Pathways

Given the presence of the 1,2,3,4-tetrahydroisoquinoline moiety , it’s plausible that the compound could affect pathways involving this structure.

Result of Action

Given the compound’s likely interaction with its targets via the 1,2,3,4-tetrahydroisoquinoline moiety , it’s possible that it could induce changes at the molecular and cellular levels

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-5-15(6-8-17)18(25)23-10-12-28(26,27)24-11-9-14-3-1-2-4-16(14)13-24/h1-8H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLKDHBWQNHRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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